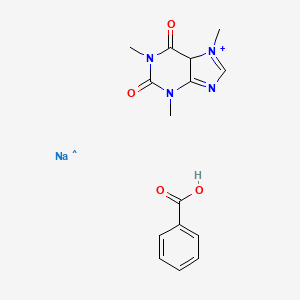
Caffeine-sodium benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caffeine-sodium benzoate is a compound that combines caffeine, a well-known stimulant, with sodium benzoate, a preservative. This combination is often used in medical settings to treat respiratory depression caused by drug overdose or anesthesia. It is also used to enhance the effects of other medications, such as ergotamine for migraine treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Caffeine-sodium benzoate is typically prepared by dissolving equal amounts of caffeine and sodium benzoate in water. The solution is then sterilized and packaged for medical use . The reaction conditions involve maintaining a pH between 6.5 and 8.5 and ensuring the solution is free from bacterial endotoxins .
Industrial Production Methods
In industrial settings, this compound is produced by combining caffeine and sodium benzoate in a controlled environment to ensure purity and consistency. The mixture is then dissolved in water and sterilized before being packaged in single-dose containers .
Chemical Reactions Analysis
Types of Reactions
Caffeine-sodium benzoate can undergo various chemical reactions, including:
Oxidation: Caffeine can be oxidized to form various metabolites, such as theobromine.
Hydrolysis: The compound can be hydrolyzed to separate caffeine and sodium benzoate.
Substitution: Caffeine can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.
Substitution: Various organic reagents can be used for substitution reactions.
Major Products
Oxidation: Theobromine and other xanthine derivatives.
Hydrolysis: Free caffeine and sodium benzoate.
Substitution: Various caffeine derivatives depending on the substituents used.
Scientific Research Applications
Caffeine-sodium benzoate has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry to detect and quantify caffeine.
Biology: Studied for its effects on cellular processes and metabolism.
Medicine: Used to treat respiratory depression and enhance the effects of other medications.
Industry: Utilized in the formulation of pharmaceuticals and as a preservative in various products.
Mechanism of Action
Caffeine-sodium benzoate exerts its effects primarily through the action of caffeine. Caffeine stimulates the central nervous system by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. This results in enhanced respiratory drive and improved muscle contraction . Sodium benzoate acts as a preservative and stabilizer in the formulation .
Comparison with Similar Compounds
Similar Compounds
Caffeine citrate: Another combination of caffeine used for similar medical purposes.
Ergotamine caffeine: Used for migraine treatment.
Theobromine: A metabolite of caffeine with similar stimulant effects.
Uniqueness
Caffeine-sodium benzoate is unique in its dual role as a stimulant and preservative. Its combination allows for enhanced stability and efficacy in medical formulations, making it a valuable compound in various therapeutic applications .
Properties
Molecular Formula |
C15H17N4NaO4+ |
|---|---|
Molecular Weight |
340.31 g/mol |
InChI |
InChI=1S/C8H11N4O2.C7H6O2.Na/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;8-7(9)6-4-2-1-3-5-6;/h4-5H,1-3H3;1-5H,(H,8,9);/q+1;; |
InChI Key |
FGFDECKRLCPPAA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=[N+](C2C(=O)N(C1=O)C)C.C1=CC=C(C=C1)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















